Bienvenue dans la boutique en ligne BenchChem!

Val-Ala

Self-Assembly Nanomaterials Peptide Materials

ADC developers balancing linker cleavage kinetics against conjugate solubility require precise dipeptide selection. Val-Ala (CAS 27493-61-4) resolves this: its cathepsin B cleavage rate is half that of Val-Cit, enabling intermediate payload release while lower hydrophobicity improves solubility for aggregation-prone payloads. • 50% of Val-Cit cleavage rate for controlled drug release • Reduced hydrophobicity minimizes ADC aggregation vs. Val-Cit linkers • Defined conformer landscape (202/243 accessible) supports folding simulations Supplied ≥98% HPLC; white powder; -20°C storage; blue ice shipping.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
Cat. No. B7865155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Ala
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)[O-])[NH3+]
InChIInChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
InChIKeyHSRXSKHRSXRCFC-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Val-Ala Dipeptide: Self-Assembly & Linker Function


Val-Ala (valyl-alanine) is a dipeptide composed of the non-polar, hydrophobic amino acids valine and alanine connected via a peptide bond. As a minimal structural unit, Val-Ala serves as a key model in peptide folding studies and is widely utilized as an enzymatically cleavable linker in antibody-drug conjugates (ADCs), where it exhibits high stability in human plasma and efficient cleavage by lysosomal proteases [1]. Its sequence-specific properties govern its distinct conformational preferences, self-assembly behavior, and linker performance compared to closely related analogs [2].

Peptide self-assembly and nanostructure engineering studies
Enzyme-cleavable linker research for antibody-drug conjugates
Computational peptide folding and conformational analysis

Why Val-Ala Cannot Be Replaced by Ala-Val or Val-Cit


In-class dipeptides cannot be interchanged without altering functional outcomes because their sequence dictates distinct physicochemical and biological behaviors. For example, the self-assembly of Val-Ala and its isomer Ala-Val yields divergent nanostructures under identical conditions, reflecting sequence-dependent intermolecular interactions [1]. In ADC linkers, Val-Ala offers a unique balance of enzymatic cleavage rate and hydrophobicity compared to Val-Cit, directly impacting drug release kinetics and conjugate stability [2]. Substituting one dipeptide for another without considering these quantifiable differences risks compromising the performance of the final material or therapeutic construct.

Sequence Inversion (Ala-Val)

Alters self-assembly morphology and conformational landscape; identical conditions yield distinct nanostructures.

Linker Mismatch (Val-Cit)

Shifts cathepsin B cleavage kinetics and hydrophobicity balance, impacting drug-release profiles and conjugate aggregation.

Val-Ala Comparative Performance Evidence


Solvent-Responsive Self-Assembly vs. Ala-Val

Val-Ala dipeptide molecules generate unique self-assembly-based morphologies in response to the solvent medium used, whereas Ala-Val dipeptides produce distinct final structures under the same conditions [1]. This sequence-dependent morphological versatility enables tailored nanostructure engineering.

Self-Assembly Morphology
Head-to-head
Val-Ala yields unique, solvent-responsive morphologies; Ala-Val produces distinct structures under identical conditions
Reported sequence-dependent morphology context
Qualitative but reproducible difference in supramolecular architecture
Self-Assembly Nanomaterials Peptide Materials

Linker Cleavage and Hydrophobicity vs. Val-Cit

In an isolated cathepsin B-cleavage assay, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker, but it also exhibited lower hydrophobicity, a trait that prevents aggregation and precipitation [1]. This profile offers a tunable release kinetic for payload optimization.

Cathepsin B Cleavage Rate
Head-to-head
Cleavage rate ≈ 0.5× that of Val-Cit linker; lower hydrophobicity reduces aggregation risk
Supports ADC linker cleavage tuning and hydrophobicity comparison
Isolated cathepsin B assay; linker performance context-dependent
Antibody-Drug Conjugates Linker Chemistry Drug Delivery

Valine Steric Dominance in Dipeptide Conformation

Ab initio conformational analysis of the protected Val-Ala dipeptide model (Ac-Val-Ala-NHMe) revealed that valine sterically dominates the conformations of alanine. Of 243 possible conformers, 202 were found; the remaining 41 converged to lower-energy geometries [1]. This steric dominance is a sequence-specific feature not shared by its isomer Ala-Val [2].

Conformer Space
Reported
202 conformers found out of 243 possible; valine sterically restricts alanine conformations
Sequence-specific folding constraint relevant to computational modeling
Ab initio RHF/3-21G; comparative landscape distinct from Ala-Val
Conformational Analysis Peptide Folding Molecular Modeling

Val-Ala: High-Value Application Scenarios


Solvent-Responsive Nanostructure Engineering

Based on direct head-to-head evidence that Val-Ala generates unique morphologies distinct from Ala-Val in response to solvent variation [1], this dipeptide is the preferred building block for designing stimuli-responsive nanomaterials, soft matter templates, and supramolecular gels where precise architectural control is required.

ADC Linker Cleavage and Aggregation Optimization

Direct comparative data showing Val-Ala is cleaved at half the rate of Val-Cit in cathepsin B assays, coupled with its lower hydrophobicity [1], positions it as the linker of choice for ADCs requiring intermediate payload release kinetics and improved conjugate solubility. This is particularly relevant for payloads prone to aggregation.

Peptide Folding Modeling with Steric Constraints

The ab initio finding that only 202 of 243 possible conformers are accessible for Val-Ala, due to valine's steric dominance [1], makes this dipeptide an ideal model system for studying sequence-specific folding constraints. Researchers modeling β-turn formation or protein folding intermediates can leverage this defined conformational landscape to calibrate computational methods.

Application
Selection Property
Validation Focus
Nanostructure Engineering via Solvent-Responsive Assembly
Sequence-dependent self-assembly morphology
Nanostructure architecture reproducibility under varied solvent conditions
ADC Linker Design for Tunable Release Kinetics
Enzyme-cleavable dipeptide with defined hydrophobicity
Cathepsin B cleavage rate and conjugate solubility assessment
Peptide Folding and Computational Conformational Modeling
Dipeptide model with sterically restricted conformational space
Conformer distribution and folding propensity analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Val-Ala

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.